(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
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Overview
Description
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The unique structure of this compound, featuring a benzo[d]thiazole core with various functional groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the benzo[d]thiazole core through a cyclization reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone. The introduction of the allyl group can be achieved via an alkylation reaction using allyl bromide. The sulfonamide group is introduced through a sulfonation reaction with chlorosulfonic acid, followed by amination. The final step involves the condensation of the resulting intermediate with 2-nitrobenzoyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions
Major Products Formed
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as an anticancer and antibacterial agent. Its ability to inhibit the growth of cancer cells and bacteria makes it a promising candidate for drug development .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It has shown promising results in preclinical studies as a potential treatment for various cancers and bacterial infections .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as antimicrobial coatings and advanced polymers .
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit key enzymes involved in cell proliferation and survival, leading to cell death. In cancer cells, it targets enzymes involved in DNA replication and repair, thereby inducing apoptosis. In bacteria, it disrupts cell wall synthesis and protein production, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: Known for its cytotoxic and antibacterial activities.
1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol: Exhibits pesticidal properties.
Uniqueness
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-nitro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S2/c1-2-9-20-14-8-7-11(28(18,25)26)10-15(14)27-17(20)19-16(22)12-5-3-4-6-13(12)21(23)24/h2-8,10H,1,9H2,(H2,18,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKNYAYIWRJSHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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